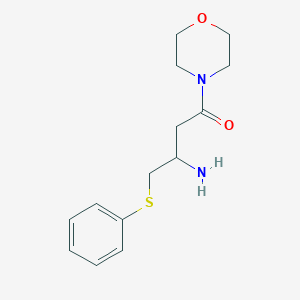
Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a but-2-enoate backbone, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate typically involves the Michaelis-Arbuzov reaction. This reaction is a well-known method for forming carbon-phosphorus bonds and involves the reaction of triethyl phosphite with an appropriate halogenated precursor under controlled conditions . The reaction proceeds as follows:
Michaelis-Arbuzov Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, thereby modulating their activity. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications .
Comparación Con Compuestos Similares
Diethyl Benzylphosphonate: Similar in structure but with a benzyl group instead of the but-2-enoate backbone.
Triethyl Phosphonoacetate: Another organophosphorus compound used in similar synthetic applications.
Uniqueness: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is unique due to its specific structural features that confer distinct reactivity and stability.
Propiedades
Fórmula molecular |
C11H21O5P |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
ethyl 4-diethoxyphosphoryl-3-methylbut-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3 |
Clave InChI |
OQKGPUSERILONW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)



![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)

![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)

![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)
![4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one](/img/structure/B13383527.png)
